Guanfacine

概要

説明

グアンファシンは、中枢作用性α2Aアドレナリン受容体作動薬であり、主に注意欠陥多動性障害(ADHD)および高血圧の治療に使用されます。 それは即効性製剤と徐放性製剤の両方で入手可能であり、TenexやIntunivなどのブランド名で販売されています . グアンファシンは、脳内のα2Aアドレナリン受容体を刺激することで作用し、交感神経系の活動を抑制するのに役立ちます .

準備方法

合成ルートと反応条件

グアンファシン塩酸塩は、さまざまな方法で合成できます。 一般的な方法の1つは、触媒の存在下で、2,6-ジクロロフェニル酢酸とグアニジンを縮合させる方法です . 別の方法は、2,6-ジクロロベンゼン酢酸をメタノールでエステル化し、続いてグアンファシンを得るためにグアニジン塩酸塩と反応させる方法です . 反応条件は、通常、エタノールまたはイソプロパノールなどの溶媒と、濃硫酸などの触媒の使用を含みます .

工業生産方法

グアンファシン塩酸塩の工業生産は、多くの場合、2,6-ジクロロフェニル酢酸とメトキシ基イソ尿素塩酸塩を出発物質として使用します。 このプロセスには、触媒および縮合、アミノ分解、精製ステップが含まれます . この方法は、穏やかな反応条件、エネルギー消費の削減、および環境への影響の低減という利点があります .

化学反応の分析

反応の種類

グアンファシンは、以下を含むさまざまな化学反応を受けます。

酸化: グアンファシンは特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。

還元: グアンファシンを含む還元反応はあまり一般的ではありません。

置換: グアンファシンは、特に芳香環を含む置換反応を受けます。

一般的な試薬と条件

グアンファシンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 エタノールやイソプロパノールなどの溶媒は、これらの反応で頻繁に使用されます .

主な製品

グアンファシンを含む反応から形成される主な生成物は、特定の反応条件によって異なります。 たとえば、置換反応は、グアンファシンのさまざまな置換誘導体を生成する可能性があります .

科学研究への応用

グアンファシンは、幅広い科学研究の用途があります。

化学: グアンファシンは、α2Aアドレナリン受容体作動薬を含む研究におけるモデル化合物として使用されます。

生物学: グアンファシンに関する研究には、神経伝達物質系への影響と潜在的な神経保護特性が含まれます。

医学: グアンファシンは、ADHD、高血圧、不安障害や心的外傷後ストレス障害(PTSD)などのその他の状態の治療における治療効果について広く研究されています

科学的研究の応用

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Mechanism of Action:

Guanfacine exerts its therapeutic effects primarily through the stimulation of alpha-2 adrenergic receptors in the prefrontal cortex, enhancing cognitive functions such as attention, impulse control, and emotional regulation. This mechanism is particularly beneficial in ADHD, where dysfunction in these areas is prevalent .

Clinical Efficacy:

Numerous studies have demonstrated the efficacy of this compound in treating ADHD symptoms. A randomized, double-blind, placebo-controlled study involving children aged 6 to 17 years found significant improvements in ADHD Rating Scale scores for those receiving this compound extended release compared to placebo . The study reported a mean change of -18.87 for the 4 mg group versus -8.48 for placebo, indicating substantial symptom reduction.

Long-term Outcomes:

Research indicates that this compound can lead to sustained improvements in ADHD symptoms over extended periods. For instance, a study showed that children treated with this compound exhibited notable enhancements in hyperactivity and impulsivity scores after eight weeks of treatment .

Coexisting Conditions

This compound is also effective for children with coexisting conditions such as tic disorders. A study involving children with both ADHD and tic disorders demonstrated a 37% improvement in ADHD symptoms compared to an 8% improvement in the placebo group . This suggests that this compound may be beneficial not only for ADHD but also for managing tic-related symptoms.

Other Psychiatric Applications

Beyond ADHD, this compound has shown potential in treating various psychiatric disorders:

- Tourette Syndrome: this compound has been used as an adjunctive treatment for Tourette syndrome, helping to reduce tic severity alongside ADHD symptoms .

- Anxiety Disorders: Some studies suggest that this compound may help alleviate anxiety symptoms due to its sedative effects on the central nervous system .

- Post-Traumatic Stress Disorder (PTSD): Although not a primary treatment, this compound's calming effects may provide symptomatic relief for individuals with PTSD when used alongside other therapies .

Pharmacokinetics and Safety Profile

Pharmacokinetics:

this compound is available in both immediate-release and extended-release formulations. The extended-release form allows for once-daily dosing, which is particularly advantageous for pediatric patients .

Safety Profile:

Common side effects include sedation, fatigue, headache, and gastrointestinal discomfort. Notably, this compound can cause hemodynamic changes such as bradycardia and hypotension; thus, monitoring is essential during treatment initiation .

Case Study 1: Autonomic Instability

An 8-year-old girl on this compound presented with bradycardia and hypotension during extreme heat exposure. This case highlighted the need for careful monitoring of children on this compound during environmental stressors .

Case Study 2: Efficacy in Tic Disorders

A clinical trial involving children with ADHD and tic disorders showed significant improvements in both ADHD symptoms and tic severity when treated with this compound over eight weeks .

作用機序

グアンファシンは、脳内のα2Aアドレナリン受容体を選択的に刺激することでその効果を発揮します。 この作用は、ノルエピネフリンの放出を抑制し、交感神経系の活動を減少させます . グアンファシンがADHDの症状を改善する正確なメカニズムは完全に解明されていませんが、注意、感情、行動を調節する前頭前皮質ネットワークの接続を強化することに関与すると考えられています .

類似化合物との比較

類似化合物

クロニジン: 高血圧とADHDの治療に使用される別のα2アドレナリン受容体作動薬です。

デクスメデトミジン: 鎮静剤および鎮痛剤として使用される選択的α2アドレナリン受容体作動薬です。

メチルドパ: 高血圧の治療に使用されるα2アドレナリン受容体作動薬です。

独自性

グアンファシンは、α2Aサブタイプに対する選択性により、他の非選択的作動薬と比較して、ADHDの治療における有効性が高く、副作用が少ないとされています .

生物活性

Guanfacine is a selective alpha-2 adrenergic receptor agonist primarily used in treating attention-deficit/hyperactivity disorder (ADHD) and hypertension. Its biological activity is characterized by its effects on the central nervous system, particularly in enhancing prefrontal cortical functions, which are crucial for attention, impulse control, and working memory. This article delves into the mechanisms, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound exerts its effects mainly through the α2A adrenergic receptors located in the prefrontal cortex (PFC). The activation of these receptors leads to:

- Inhibition of cAMP-PKA signaling : This process strengthens synaptic connections in the PFC, enhancing cognitive functions such as attention and working memory .

- Modulation of neurotransmitter release : this compound reduces norepinephrine (NE) release, which is linked to stress responses and emotional regulation, potentially benefiting conditions like anxiety and aggression .

- Neuroprotective effects : By acting on microglial cells, this compound may exert anti-inflammatory actions, further supporting neuronal health in stress-related disorders .

Clinical Efficacy

Numerous studies have evaluated this compound's efficacy in treating ADHD across different age groups:

ADHD Treatment Studies

-

Randomized Controlled Trials :

- A study involving children aged 6 to 17 demonstrated significant reductions in ADHD symptoms compared to placebo. The least-squares mean changes from baseline for the ADHD Rating Scale IV total scores were as follows:

- Adolescents with ADHD :

- Long-term Efficacy :

Safety Profile

This compound is generally well-tolerated, although some side effects have been reported:

- Common Adverse Effects :

- Cardiovascular Effects :

Case Study: this compound in Prader-Willi Syndrome

A clinical trial is currently assessing this compound's effects on aggressive behaviors in patients with Prader-Willi Syndrome (PWS). Preliminary findings suggest potential benefits in reducing impulsivity and improving attention among this population .

Observational Study: Impact on Tic Disorders

In a study involving children with ADHD and tic disorders, this compound treatment resulted in a 37% improvement on teacher-rated ADHD scales compared to an 8% improvement for placebo . This indicates its utility not only for ADHD but also for managing comorbid conditions.

Summary of Findings

| Study Type | Population | Dosage | Outcome |

|---|---|---|---|

| RCT | Children (6-17 years) | 2-4 mg/day | Significant reduction in ADHD symptoms |

| RCT | Adolescents (13-17 years) | 1-7 mg/day | Improved ADHD-RS-IV scores |

| Observational | Children with tics | Variable | 37% improvement in ADHD ratings |

| Clinical Trial | PWS patients | TBD | Potential reduction in aggression |

特性

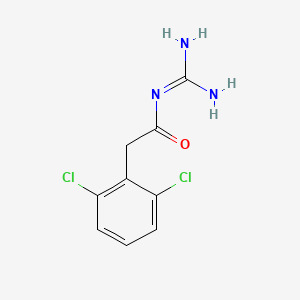

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOMKTZOLKMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29110-48-3 (mono-hydrochloride) | |

| Record name | Guanfacine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046944 | |

| Record name | Guanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1mg/mL, 1.39e-01 g/L | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined. | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29110-47-2 | |

| Record name | Guanfacine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanfacine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanfacine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANFACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-216, 225 - 227 °C | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。